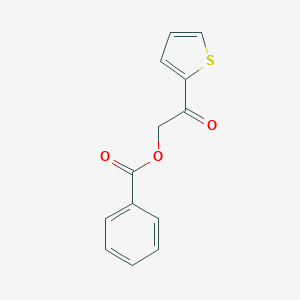
(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile, also known as CTAM, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. CTAM is a small molecule that belongs to the class of malononitrile derivatives and has shown significant potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the STAT3 pathway, NF-κB pathway, and MAPK pathway. This compound has also been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as the inhibition of cancer cell proliferation, reduction of inflammation, protection of neurons from oxidative stress-induced damage, and improvement of cognitive function. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile in lab experiments is its high potency and specificity for the target signaling pathways. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for the research on (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize the synthesis method to reduce the cost and increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of this compound analogs with improved potency and selectivity may lead to the discovery of more effective therapeutic agents.
Synthesis Methods
The synthesis of (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile is a multistep process that involves the reaction of malononitrile with cyclopropylamine and 2-thiophenecarboxaldehyde. The reaction is carried out under reflux conditions in the presence of a catalytic amount of piperidine. The resulting product is then purified using column chromatography to obtain pure this compound. The purity of the compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has shown promising results as a potent inhibitor of the STAT3 signaling pathway, which is known to play a critical role in cancer cell proliferation and survival. This compound has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to reduce the severity of inflammation in animal models of these diseases.
In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which are involved in the survival and growth of neurons.
properties
IUPAC Name |
2-[(E)-1-cyclopropyl-3-thiophen-2-ylprop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-8-11(9-15)13(10-3-4-10)6-5-12-2-1-7-16-12/h1-2,5-7,10H,3-4H2/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPJHMZKYBHQPO-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=C(C#N)C#N)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=C(C#N)C#N)/C=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-isopentyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B349301.png)
![1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol](/img/structure/B349303.png)
![18-Phenyl-16-thia-1,2,3,4,5,14-hexaazapentacyclo[11.7.0.0^{2,6}.0^{7,12}.0^{15,19}]icosa-3,5,7(12),8,10,13,15(19),17-octaen-20-one](/img/structure/B349304.png)
![N'-[(2-hydroxyphenyl)methyl]-2-(4-methoxyphenoxy)pentanehydrazide](/img/structure/B349305.png)


![2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan](/img/structure/B349319.png)
![2-[[Benzyl(methyl)amino]methyl]isoindole-1,3-dione](/img/structure/B349321.png)



![3-Cyclohexyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349337.png)
![3-Cyclohexyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349340.png)
![2-methyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]-1H-indole](/img/structure/B349345.png)